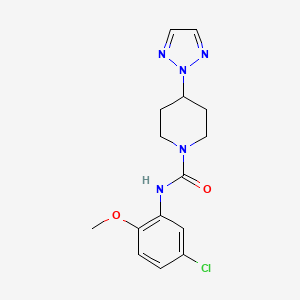

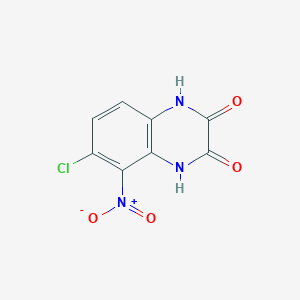

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

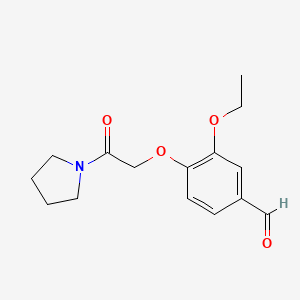

“6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” is a chemical compound. It is part of a family of quinoxaline-2,3-diones, which have been evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities .

Synthesis Analysis

The synthesis of quinoxaline-2,3-diones, including “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione”, involves the design and creation of a bioisostere of 3-hydroxyquinolin-2 (1 H )-one, which is a α-hydroxylactam-based inhibitor .Molecular Structure Analysis

The molecular structure of “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” is analyzed using density functional approach B3LYP/6-31G calculations . Quantum chemical parameters such as highest occupied molecular orbital energy (E HOMO), lowest unoccupied molecular orbital energy (E LUMO), energy gap (Δ E), dipole moment (μ), electronegativity (χ), electron affinity (A), global hardness (η), softness (σ), ionization potential (I), the fraction of electrons transferred (∆ N), the global electrophilicity ω, and the total energy were calculated .Chemical Reactions Analysis

Quinoxaline-2,3-diones, including “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione”, have been found to exhibit DAAO inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro . The binding modes with DAAO were revealed through SAR analysis .Physical And Chemical Properties Analysis

The molecular formula of “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” is C8H4ClN3O4, and its molecular weight is 241.59.Scientific Research Applications

- In vitro studies revealed that certain quinoxaline-2,3-diones exhibit DAAO inhibitory activities with IC50 values ranging from 0.6 to 15 μM .

- These effects are likely related to the inhibition of spinal hydrogen peroxide, making DAAO inhibitors promising candidates for pain management .

- Insights from SAR analysis can guide the design of highly potent DAAO inhibitors with novel structures .

d-Amino Acid Oxidase (DAAO) Inhibition

Analgesic Effects

Medicinal Chemistry Research

Drug Development

Mechanism of Action

Future Directions

The future directions for “6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione” and other quinoxaline-2,3-diones could involve further design of highly potent DAAO inhibitors with novel structures . These compounds have been considered as a promising therapeutic application for the nervous system-associated diseases .

properties

IUPAC Name |

6-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOGQYULZQIEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

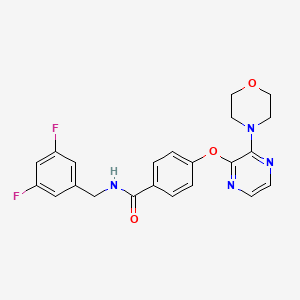

![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)

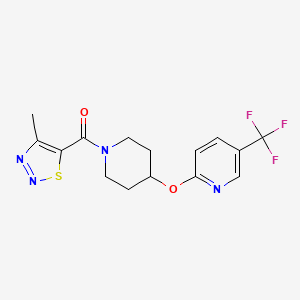

![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)